Fuberidazole

Description

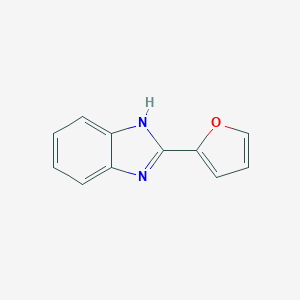

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJUZNLFJAWNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Record name | FUBERIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041995 | |

| Record name | Fuberidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fuberidazole is a crystalline powder. Used in cereal seed dressing and fungicidal non-mercurial seed dressing with special action against fusarium. Not registered as a pesticide in the U.S. (EPA, 1998) | |

| Record name | FUBERIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3878-19-1 | |

| Record name | FUBERIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fuberidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fuberidazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FUBERIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fuberidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fuberidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUBERIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXD450F6C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

536 to 550 °F decomposes (EPA, 1998) | |

| Record name | FUBERIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fuberidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole is a systemic fungicide belonging to the benzimidazole class of compounds. Its primary mechanism of action involves the disruption of microtubule assembly in fungal cells, a critical process for cell division, intracellular transport, and maintenance of cell structure. This guide provides a detailed examination of the molecular and cellular events underlying the fungicidal activity of this compound, including its interaction with the molecular target, β-tubulin, and the subsequent downstream cellular consequences. This document synthesizes available data to offer a comprehensive resource for researchers in mycology, plant pathology, and fungicide development.

Introduction

This compound [2-(2-furyl)-1H-benzimidazole] is a fungicide used for the control of a range of fungal pathogens, with specific action against Fusarium spp.[1]. Like other members of the benzimidazole family, its efficacy stems from its ability to interfere with fundamental cellular processes in susceptible fungi[2][3]. Understanding the precise mechanism of action is crucial for optimizing its use, managing the development of resistance, and designing novel antifungal agents. This guide will delve into the core molecular interactions and cellular consequences of this compound treatment.

Core Mechanism of Action: Inhibition of β-Tubulin Polymerization

The primary molecular target of this compound is β-tubulin, a subunit of the microtubule cytoskeleton[2][4]. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including chromosome segregation during mitosis, intracellular transport, and the maintenance of cell shape[5].

This compound exerts its antifungal effect by binding to β-tubulin monomers, thereby inhibiting their polymerization into microtubules[2][4]. This disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately resulting in the cessation of cell division and fungal growth.

Binding to β-Tubulin

While the precise binding site of this compound on β-tubulin has not been definitively elucidated through co-crystallization studies, extensive research on other benzimidazole fungicides provides strong evidence for its binding pocket. It is widely accepted that benzimidazoles, including this compound, bind to a site on β-tubulin that overlaps with the colchicine-binding site[6].

Mutational studies in various fungal species have identified specific amino acid residues in β-tubulin that are critical for benzimidazole binding and are associated with resistance. For instance, substitutions at positions 198 (e.g., E198A/G/K) and 200 (e.g., F200Y) in the β-tubulin protein have been shown to confer resistance to benzimidazole fungicides[7][8]. While these specific mutations have not been directly linked to this compound resistance in the available literature, they highlight the critical residues within the binding domain. Computational docking studies with other benzimidazoles suggest that the interaction is driven by a combination of hydrogen bonding and van der Waals forces with amino acid residues within this pocket[6][9].

dot

Figure 1: Molecular interaction of this compound with β-tubulin, leading to the inhibition of microtubule polymerization.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound has profound consequences for the fungal cell, primarily affecting cell division and morphology.

Cell Cycle Arrest at the G2/M Phase

The most direct consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase[10][11][12]. During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. In the presence of this compound, the inability to form a functional mitotic spindle prevents the cell from progressing through metaphase, leading to an accumulation of cells in the G2 and M phases of the cell cycle[10][12]. This mitotic arrest ultimately triggers apoptotic pathways and cell death.

dot

Figure 2: Signaling pathway illustrating how this compound leads to G2/M cell cycle arrest.

Quantitative Data

Specific quantitative data for this compound's inhibitory effects are limited in the public domain. However, data from related compounds and specific studies on this compound provide valuable insights.

Table 1: In Vitro Fungicidal Activity of this compound

| Fungal Species | Assay Type | Concentration | % Growth Inhibition | Reference |

| Botrytis cinerea | Mycelial Growth | 5:10 µM (CB7/8@FBZ complex) | Activity maintained | [13] |

Note: The provided data for Botrytis cinerea is for a complex of this compound with cucurbiturils (CB7/8), which was shown to enhance its activity at least threefold compared to this compound alone.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of benzimidazole fungicides. These can be adapted for the study of this compound.

Fungal Mycelial Growth Inhibition Assay

This assay is used to determine the concentration-dependent inhibitory effect of a compound on the vegetative growth of a fungus.

Materials:

-

Fungal isolate of interest (e.g., Fusarium graminearum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

-

Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From a fresh, actively growing culture of the fungus, take a mycelial plug of a defined diameter (e.g., 5 mm) using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate (control and this compound-amended).

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

-

The IC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis[14][15][16][17][18][19][20][21].

dot

Figure 3: Experimental workflow for a fungal mycelial growth inhibition assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified fungal tubulin (or a commercially available tubulin, noting potential differences in sensitivity)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound stock solution

-

Spectrophotometer or fluorometer with temperature control

Procedure:

-

Resuspend purified tubulin in ice-cold polymerization buffer.

-

In a pre-chilled 96-well plate, add the tubulin solution and the this compound solution to achieve the desired final concentrations. Include a control with solvent only.

-

Place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time. An increase in signal indicates tubulin polymerization.

-

The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.

-

The IC50 value for tubulin polymerization inhibition can be calculated by measuring the initial rates of polymerization at various this compound concentrations.

Fungal Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the proportion of cells in different phases of the cell cycle after treatment with a compound.

Materials:

-

Fungal culture

-

This compound

-

Fixative (e.g., 70% ethanol)

-

RNase A

-

DNA staining dye (e.g., propidium iodide or SYBR Green)

-

Flow cytometer

Procedure:

-

Grow a liquid culture of the fungus to the mid-logarithmic phase.

-

Treat the culture with different concentrations of this compound for a defined period. Include an untreated control.

-

Harvest the fungal cells by centrifugation.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.

-

Wash the fixed cells with a suitable buffer (e.g., PBS).

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cellular DNA by incubating the cells with a DNA-intercalating dye.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

The resulting data can be used to generate a histogram showing the distribution of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion

The mechanism of action of this compound is well-established within the broader context of benzimidazole fungicides. Its primary mode of action is the inhibition of β-tubulin polymerization, which leads to the disruption of microtubule-dependent processes, most notably mitosis. This results in a G2/M phase cell cycle arrest and ultimately, the inhibition of fungal growth. While specific quantitative data for this compound's interaction with its target and its precise cellular effects are not as extensively documented as for some other benzimidazoles, the foundational mechanism provides a robust framework for its application and for future research. Further studies to determine the specific IC50 values for tubulin polymerization in key fungal pathogens and to conduct detailed cell cycle analysis would provide a more complete understanding of its fungicidal profile.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. rjptonline.org [rjptonline.org]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]

- 5. Benzimidazoles | FRAC [frac.info]

- 6. mdpi.com [mdpi.com]

- 7. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Flubendazole inhibits glioma proliferation by G2/M cell cycle arrest and pro-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]

- 15. 2.3. Growth inhibition assay [bio-protocol.org]

- 16. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds [frontiersin.org]

- 18. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchtrend.net [researchtrend.net]

- 20. plantpathologyquarantine.org [plantpathologyquarantine.org]

- 21. Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Fuberidazole's Mode of Action on Fusarium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole is a systemic benzimidazole fungicide with specific activity against Fusarium species, which are pathogenic fungi responsible for a range of diseases in cereals and other crops.[1][2] This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which this compound exerts its antifungal effects on Fusarium. The primary mode of action is the disruption of mitosis and cell division through the inhibition of β-tubulin assembly.[1] This document details the core mechanism, presents available quantitative data for the closely related benzimidazole fungicide carbendazim as a proxy, outlines key experimental protocols for studying this mode of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of β-Tubulin Polymerization

This compound, like other benzimidazole fungicides, targets the cytoskeleton of the fungal cell.[3][4] Its primary molecular target is β-tubulin, a protein subunit that polymerizes to form microtubules.[5] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.[5]

The mechanism unfolds as follows:

-

Binding to β-Tubulin: this compound binds to a specific site on the β-tubulin protein in Fusarium species.[5]

-

Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers (composed of α- and β-tubulin) into microtubules.[5][6]

-

Disruption of Mitotic Spindle: The failure of microtubule assembly leads to a dysfunctional or absent mitotic spindle.[5]

-

Arrest of Mitosis: Without a functional mitotic spindle, the fungal cell cannot complete mitosis, resulting in a cessation of cell division and proliferation.[1]

-

Inhibition of Fungal Growth: The inability of the fungus to divide and grow ultimately leads to its death.

This targeted action on a fundamental cellular process provides the basis for this compound's efficacy against Fusarium pathogens.

Signaling Pathway of this compound's Action

Caption: Molecular pathway of this compound's fungicidal action.

Quantitative Data on Efficacy

Table 1: In Vitro Efficacy of Carbendazim against Fusarium Species

| Fusarium Species | Test | EC50 (µg/mL) | MIC (µg/mL) | Reference |

| F. graminearum | Mycelial Growth | 0.07 | - | [7] |

| F. oxysporum | Mycelial Growth | 0.445 | - | [8] |

| F. solani | Mycelial Growth | - | 100% inhibition at 1000 ppm | [9] |

| F. oxysporum f. sp. ricini | Mycelial Growth | 100% inhibition at recommended and half-recommended doses | - | [9] |

| F. oxysporum f. sp. pini | Mycelial Growth | Maximum inhibition compared to other tested fungicides | - | [9] |

Note: The data presented is for carbendazim and should be considered as an estimation of the potential efficacy of this compound due to their shared mode of action.

Experimental Protocols

Investigating the mode of action of this compound on Fusarium species involves a series of established in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a Fusarium species.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Fungal Culture: Culture the desired Fusarium species on Potato Dextrose Agar (PDA) at 25-28°C for 5-7 days until sporulation is evident.

-

Inoculum Preparation: Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1-5 x 10^5 CFU/mL using a hemocytometer.

-

Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium (supplemented with L-glutamine and buffered with MOPS) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with 100 µL of the adjusted fungal spore suspension. The final volume in each well should be 200 µL.

-

Controls: Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

Incubation: Seal the plate and incubate at 35°C for 48 to 72 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified Fusarium tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C11H8N2O | CID 19756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives Suppress Fusarium Wilt Disease via Interaction with ERG6 of Fusarium equiseti and Activation of the Antioxidant Defense System of Pepper Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pakbs.org [pakbs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites identified during the biodegradation of Fuberidazole, a benzimidazole fungicide. The document summarizes key quantitative data, details experimental methodologies from cited research, and presents visual diagrams of the metabolic pathway and experimental workflow.

Executive Summary

The microbial biodegradation of this compound primarily proceeds through the transformation of its furan ring via oxidation, reduction, and hydrolysis. Research has identified three core primary metabolites: Benzimidazole 2-carboxylic acid, Benzimidazole, and 1-(1H-benzimidazole-2-yl)ethanone.[1][2] Studies utilizing various bacterial and fungal strains have demonstrated significant degradation of the parent compound, this compound, with conversion rates reaching up to 91% over a 35-day period.[1][2] This guide consolidates the available quantitative data on this compound degradation and provides a detailed account of the experimental protocols used to achieve these findings.

Data Presentation

The following tables summarize the quantitative data on the biodegradation of this compound by different microbial strains as reported in the primary literature. It is important to note that while the degradation of the parent compound has been quantified, detailed time-course data on the formation and concentration of individual metabolites are not extensively available in the cited sources.

Table 1: this compound Degradation Efficiency by Microbial Strains after 35 Days [1][2]

| Microbial Strain | Type | Degradation (%) |

| Pseudomonas syringae (PS) | Bacterium | 91 |

| Penicillium chrysogenum (PC) | Fungus | 86 |

| Aspergillus niger (AN) | Fungus | 59 |

| Aspergillus flavus (AF) | Fungus | 57 |

| Xanthomonas citri (XC) | Bacterium | 31 |

Table 2: Kinetic Data for this compound Biodegradation [1][2]

| Microbial Strain | Half-life (t½) in days |

| Pseudomonas syringae (PS) | 10.3 |

| Penicillium chrysogenum (PC) | 10.6 |

| Aspergillus niger (AN) | 11.0 |

| Aspergillus flavus (AF) | 11.9 |

| Xanthomonas citri (XC) | 11.9 |

Table 3: Primary Metabolites of this compound Biodegradation [1][2]

| Metabolite Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzimidazole 2-carboxylic acid | C₈H₆N₂O₂ | 162.15 |

| Benzimidazole | C₇H₆N₂ | 118.14 |

| 1-(1H-benzimidazole-2-yl)ethanone | C₉H₈N₂O | 160.17 |

Note: Quantitative data on the rate of formation for each metabolite is limited. One study noted an increase in the peak area percentage of 1-(1H-benzimidazole-2-yl)ethanone from 2.9% to 3.06% during degradation by Xanthomonas citri.[1]

Experimental Protocols

The methodologies outlined below are based on the key experiments cited in the literature for the study of this compound biodegradation.[1]

Microbial Strains and Culture Conditions

-

Bacterial Strains: Xanthomonas citri (XC) and Pseudomonas syringae (PS) were isolated from soil samples.

-

Fungal Strains: Aspergillus flavus (AF), Aspergillus niger (AN), and Penicillium chrysogenum (PC) were also isolated from soil.

-

Culture Media: Bacterial strains were cultured in nutrient broth, while fungal strains were cultured in potato dextrose broth.

Biodegradation Assay

-

Pure cultures of the microbial cells were added to 500 ml flasks containing the appropriate broth.

-

This compound was introduced into the flasks at a concentration of 10 mg/L.

-

The flasks were incubated under controlled conditions for 35 days.

-

Samples were periodically extracted for analysis at intervals, such as 5, 10, 15, 20, 25, 30, and 35 days.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC-MS system (e.g., GCMS-QP5050-Schimadzu) was used for the analysis and quantification of this compound and its metabolites.

-

Sample Preparation: The culture broth was extracted with a suitable solvent, such as dichloromethane.

-

Injection: A 2-μL sample was injected in splitless mode.

-

Column: An HP-5 MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) was used for separation.

-

Temperature Program:

-

Initial temperature: 70 °C, held for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 25 °C/min.

-

Ramp 2: Increase to 200 °C at a rate of 3 °C/min.

-

Ramp 3: Increase to 280 °C at a rate of 8 °C/min, held for 10 minutes.

-

-

Metabolite Identification: The identification of degradation products was performed by comparing the mass spectra with the NIST mass spectral library.

Visualizations

Proposed Biodegradation Pathway of this compound

The following diagram illustrates the proposed pathway for the microbial degradation of this compound, leading to the formation of its primary metabolites.

Caption: Proposed metabolic pathway of this compound biodegradation.

Experimental Workflow for this compound Biodegradation Analysis

This diagram outlines the general workflow employed in the laboratory to study the biodegradation of this compound.

Caption: General experimental workflow for biodegradation analysis.

References

Fuberidazole's Disruption of Fungal β-Tubulin Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a member of the benzimidazole class of fungicides, exerts its antifungal activity by targeting the assembly of β-tubulin, a critical component of the fungal cytoskeleton. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with fungal β-tubulin. It includes a compilation of available quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in mycology, drug development, and plant pathology.

Introduction

This compound [2-(2'-furyl)benzimidazole] is a systemic fungicide primarily used for seed treatment to control a range of fungal pathogens, including various species of Fusarium.[1] Its efficacy stems from its ability to interfere with microtubule-dependent cellular processes in fungi, which are essential for mitosis, cell division, and intracellular transport. The molecular target of this compound, like other benzimidazole fungicides, is β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[1] By binding to β-tubulin, this compound inhibits its polymerization, leading to a disruption of the microtubule cytoskeleton and ultimately, cell death.[1] Understanding the specifics of this interaction is crucial for the development of new antifungal agents and for managing the emergence of resistance.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of microtubule assembly. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their proper function is vital for the formation of the mitotic spindle during cell division. This compound binds to the β-tubulin subunit, preventing its incorporation into growing microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and subsequent apoptosis.

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound's antifungal action.

Quantitative Data

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Assay Type | Concentration Range (µM) | Observed Effect | Reference |

| Botrytis cinerea | Growth Inhibition | 10 - 200 | Increasing growth inhibition rate with increasing concentration.[2] | [Saleh et al., 2014][2] |

| Botrytis cinerea | Growth Inhibition | 5:10 (CB7/8@FBZ) | Maintained inhibitory activity of the complex. | [Saleh et al., 2014][3] |

Note: The study by Saleh et al. (2014) also demonstrated that the fungicidal activity of this compound against Botrytis cinerea can be enhanced by cucurbituril (CB) macromolecules, which form host-guest complexes with this compound.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with fungal β-tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in real-time. Polymerization can be monitored by the increase in light scattering (absorbance at 340 nm) or by the increase in fluorescence of a reporter dye that binds to microtubules.

Caption: Workflow for the in vitro tubulin polymerization assay.

-

Reagent Preparation:

-

Prepare a stock solution of purified fungal tubulin (e.g., from Saccharomyces cerevisiae or a relevant fungal pathogen) at a concentration of 10 mg/mL in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2). Aliquot and store at -80°C.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a polymerization buffer (e.g., General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and supplement with 1 mM GTP and 10% glycerol just before use.

-

-

Assay Procedure:

-

On ice, dilute the tubulin stock to a final concentration of 3 mg/mL in ice-cold polymerization buffer.

-

In a pre-chilled 96-well plate, add 10 µL of various concentrations of this compound (or DMSO for the control).

-

Initiate the polymerization by adding 90 µL of the tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Determine the rate of polymerization and the steady-state microtubule mass for each this compound concentration.

-

Calculate the IC50 value by plotting the inhibition of polymerization against the logarithm of the this compound concentration.

-

Immunofluorescence Microscopy of Fungal Cytoskeleton

This technique allows for the visualization of the effects of this compound on the microtubule network within fungal cells.

References

The Rise and Resistance: A Technical Guide to Benzimidazole Fungicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and mechanism of action of benzimidazole fungicides, a pivotal class of systemic fungicides in agriculture. It delves into their discovery in the 1960s, their mode of action targeting β-tubulin and disrupting fungal cell division, and the subsequent and widespread emergence of fungicide resistance. This document presents quantitative data on fungicide efficacy and resistance mutation frequencies in tabular format for comparative analysis. Detailed experimental protocols for key research methodologies, including tubulin polymerization assays and site-directed mutagenesis, are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in the study of fungicides, antifungal drug development, and the management of fungicide resistance.

A Historical Perspective on Benzimidazole Fungicides

The 1960s marked a new era in chemical crop protection with the development and commercialization of benzimidazole fungicides.[1][2][3] These compounds were among the first systemic fungicides, capable of moving within the plant to protect new growth and eradicate existing infections.[4] Benomyl, introduced by DuPont in 1967, was a pioneering benzimidazole, which metabolizes to the fungitoxic compound carbendazim (methyl benzimidazol-2-ylcarbamate or MBC) within the plant.[1][5] Other notable members of this class include thiabendazole, fuberidazole, and thiophanate-methyl, the latter of which also converts to carbendazim.[5][6]

Mechanism of Action: Disruption of Microtubule Assembly

The fungicidal activity of benzimidazoles stems from their specific interaction with β-tubulin, a protein subunit of microtubules.[10][11] Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division (mitosis), cell shape maintenance, and intracellular transport.

Benzimidazole fungicides bind to a specific site on the β-tubulin protein, disrupting the polymerization of tubulin dimers (α- and β-tubulin) into microtubules.[10][11][12] This inhibition of microtubule assembly leads to the arrest of mitosis at the metaphase, ultimately causing cell death.[10] Initial studies incorrectly pointed towards interference with DNA and RNA synthesis, but it was later clarified that these were secondary effects resulting from the primary disruption of nuclear division.[10][11]

The following diagram illustrates the signaling pathway of benzimidazole fungicide action:

The Emergence and Molecular Basis of Resistance

Quantitative Data on Efficacy and Resistance

The following tables summarize key quantitative data related to the efficacy of benzimidazole fungicides and the prevalence of resistance mutations.

Table 1: Efficacy of Benzimidazole Fungicides Against Various Phytopathogenic Fungi

| Fungicide | Pathogen | Crop | EC50 (µg/mL) | Reference |

| Benomyl | Botrytis cinerea | Grape | 0.1 - >100 | [14] |

| Carbendazim | Fusarium spp. | Various | 0.031 - 0.097 | [15] |

| Thiabendazole | Penicillium digitatum | Citrus | 0.05 - >10 | [13] |

| Thiabendazole | Fusarium graminearum | Wheat | 0.06 - 0.667 | [14] |

| Thiabendazole | Fusarium oxysporum | Various | 0.061 - 0.850 | [3] |

| Benomyl | Cercospora beticola | Sugar Beet | ~1.0 | [16] |

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the growth of a fungal population.

Table 2: Frequency of β-Tubulin Mutations in Benzimidazole-Resistant Fungal Populations

| Pathogen | Host | Mutation | Frequency (%) | Reference |

| Botrytis cinerea | Strawberry (Korea) | E198A | 57.8 | [17] |

| Botrytis cinerea | Strawberry (Korea) | E198V | 42.2 | [17] |

| Botrytis cinerea | Various (China) | E198V | Dominant | [11] |

| Monilinia fructicola | Stone Fruit (Europe) | E198A | High | [15] |

| Monilinia fructicola | Stone Fruit (California) | H6Y (Low Resistance) | Variable | [18] |

| Monilinia fructicola | Stone Fruit (California) | E198A (High Resistance) | Variable | [18] |

| Penicillium digitatum | Citrus (California) | F200Y | 100% of resistant isolates | [13] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of benzimidazole fungicides.

Tubulin Polymerization Assay

This assay measures the effect of benzimidazole compounds on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain or a fungal source)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (Guanosine triphosphate) solution

-

Benzimidazole fungicide stock solution (dissolved in a suitable solvent like DMSO)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

-

Temperature-controlled plate reader or water bath at 37°C

Procedure:

-

Prepare the tubulin solution to the desired concentration in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the benzimidazole fungicide at various concentrations to the wells of a 96-well plate. Include a solvent control (e.g., DMSO) and a no-fungicide control.

-

Add the tubulin-GTP solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance (OD340) versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

Site-Directed Mutagenesis of the β-Tubulin Gene

This technique is used to introduce specific mutations into the β-tubulin gene to study their effect on fungicide resistance.

Materials:

-

Plasmid DNA containing the wild-type β-tubulin gene of the target fungus.

-

Mutagenic primers containing the desired nucleotide change.

-

High-fidelity DNA polymerase.

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

Appropriate growth media and antibiotics.

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle, flanked by 15-20 nucleotides of the correct sequence on both sides.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media containing the appropriate antibiotic. Isolate plasmid DNA from the resulting colonies and sequence the β-tubulin gene to confirm the presence of the desired mutation.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for monitoring benzimidazole resistance in a fungal population.

Conclusion

Benzimidazole fungicides have played a significant role in modern agriculture, offering effective control of a wide range of plant diseases. Their single-site mechanism of action, while providing high efficacy, has also been a major driver for the evolution of resistance in fungal pathogens. Understanding the history, mechanism of action, and the molecular basis of resistance to benzimidazoles is crucial for the development of sustainable disease management strategies. The quantitative data, experimental protocols, and visual diagrams presented in this guide aim to provide researchers and professionals with the necessary tools and information to further investigate this important class of fungicides and to address the ongoing challenge of fungicide resistance.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Simultaneous quantification of alleles E198A and H6Y in the β-tubulin gene conferring benzimidazole resistance in Monilinia fructicola using a duplex real-time (TaqMan) PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sbreb.org [sbreb.org]

- 4. frac.info [frac.info]

- 5. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole Resistance-Associated Mutations in the β-tubulin Gene of Hookworms: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. First Report of the β-Tubulin E198A Mutation Conferring Resistance to Methyl Benzimidazole Carbamates in European Isolates of Monilinia fructicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apsnet.org [apsnet.org]

- 17. udspace.udel.edu [udspace.udel.edu]

- 18. Identification and Characterization of Benzimidazole Resistance in Monilinia fructicola from Stone Fruit Orchards in California - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of Fuberidazole for environmental risk assessment.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fuberidazole is a systemic benzimidazole fungicide primarily utilized as a seed treatment to control a range of soil and seed-borne diseases in cereals, particularly those caused by Fusarium species.[1] Its mode of action involves the inhibition of mitosis and cell division through the disruption of β-tubulin assembly.[1] While effective in its agricultural application, the potential for environmental contamination necessitates a thorough toxicological evaluation to assess its risk to non-target organisms and ecosystems. This guide provides a comprehensive overview of the toxicological profile of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its environmental fate and transport.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₈N₂O | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Water Solubility | 71 mg/L (at 20°C) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.2 | [2] |

| Vapor Pressure | <1.33 x 10⁻⁵ Pa (at 20°C) | [1] |

Mammalian Toxicology

This compound is classified as a Class III toxicological concern, indicating a moderate acute oral threat.[3] It is also identified as a skin sensitizer and a suspected carcinogen.[3]

Acute Toxicity

The acute toxicity of this compound has been evaluated via oral, dermal, and inhalation routes.

| Endpoint | Species | Value | Classification |

| Oral LD₅₀ | Rat | 1100 mg/kg bw | Moderately Toxic |

| Dermal LD₅₀ | Rat | > 5000 mg/kg bw | Not Classified |

| Inhalation LC₅₀ (4h) | Rat | > 5.3 mg/L | Not Classified |

Chronic, Reproductive, and Developmental Toxicity

Data on the chronic, reproductive, and developmental toxicity of this compound is limited in publicly available literature. However, regulatory assessments provide some key values.

| Endpoint | Species | Value | Study Type |

| NOAEL | Dog | 0.72 mg/kg bw/day | 1-year oral |

| NOAEL | Rat | > 80 ppm (diet) | 2-year chronic |

| ADI | - | 0.0072 mg/kg bw/day | - |

| ARfD | - | 0.08 mg/kg bw | - |

| AOEL | - | 0.0072 mg/kg bw/day | - |

Note: NOAEL (No Observed Adverse Effect Level), ADI (Acceptable Daily Intake), ARfD (Acute Reference Dose), AOEL (Acceptable Operator Exposure Level). Data from regulatory sources.[1][2]

Ecotoxicological Profile

The environmental risk of this compound is determined by its toxicity to a range of non-target organisms.

Aquatic Ecotoxicity

| Organism | Endpoint | Value | Classification |

| Fish (Rainbow Trout) | 96h LC₅₀ | 0.91 mg/L | Moderate |

| Aquatic Invertebrates (Daphnia magna) | 48h EC₅₀ | 4.7 mg/L | Moderate |

| Aquatic Invertebrates (Daphnia magna) | 21-day NOEC | 0.12 mg/L | Moderate |

| Algae | 72h EC₅₀ (growth) | 1.4 mg/L | - |

| Algae | 96h NOEC (growth) | 0.5 mg/L | - |

Terrestrial Ecotoxicity

| Organism | Endpoint | Value | Classification |

| Birds (Acute) | LD₅₀ | > 750 mg/kg bw | Moderate |

| Birds (Short-term dietary) | LC₅₀ | > 930 mg/kg bw/day | Moderate |

| Earthworms (Eisenia fetida) | 14-day LC₅₀ | > 500 mg/kg soil | Moderate |

| Soil Microorganisms | Nitrogen Mineralization | No significant adverse effect | - |

| Soil Microorganisms | Carbon Mineralization | No significant adverse effect | - |

Mechanism of Action: Disruption of Mitotic Spindle

The primary mode of action of this compound, like other benzimidazole fungicides, is the inhibition of β-tubulin polymerization. This disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing an arrest of the cell cycle in the metaphase and ultimately inducing apoptosis (programmed cell death).

Signaling Pathway of Benzimidazole-Induced Mitotic Arrest

The following diagram illustrates the key events in the signaling pathway affected by benzimidazole fungicides.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Testing

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance in a stepwise procedure to a small number of animals (usually rats) to determine the dose that causes mortality or evident toxicity.

-

Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of animals (usually rabbits or rats) for 24 hours, and observations for toxicity are made for up to 14 days.

-

Acute Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours), followed by a 14-day observation period.

-

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): The test substance is administered daily to rodents in graduated doses for 90 days to assess the potential for cumulative toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Two-Generation Reproduction Toxicity (OECD 416): The test substance is administered to male and female rats over two generations to evaluate potential effects on reproductive performance, fertility, and offspring development.

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats and rabbits) are dosed with the test substance during the period of organogenesis to assess the potential for adverse effects on the developing fetus.

Ecotoxicity Testing

-

Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance for 96 hours to determine the concentration that is lethal to 50% of the test population (LC₅₀).

-

Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to the test substance for 48 hours to determine the concentration that immobilizes 50% of the population (EC₅₀).

-

Daphnia magna Reproduction Test (OECD 211): A long-term (21-day) test to assess the effects of the test substance on the reproductive output of Daphnia magna and determine the No-Observed-Effect Concentration (NOEC).

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance for 72 hours to determine the effects on growth.

-

Earthworm, Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance in artificial soil for 14 days to determine the lethal concentration (LC₅₀).

-

Earthworm Reproduction Test (OECD 222): A long-term test to evaluate the effects of the substance on the reproductive output of earthworms.

-

Soil Microorganisms: Nitrogen Transformation Test (OECD 216) & Carbon Transformation Test (OECD 217): These tests assess the impact of the test substance on key microbial processes in the soil.

Environmental Fate and Biodegradation

This compound exhibits medium persistence in soil, with a reported half-life of 88.7 days.[3] It has a low risk of groundwater contamination through leaching due to its medium sorptive capacities.[4] Biodegradation is a significant route of dissipation, with studies showing that certain bacterial and fungal strains, such as Pseudomonas syringae and Penicillium chrysogenum, can effectively degrade this compound.[5] The primary degradation pathways involve oxidation, reduction, and hydrolysis of the furan ring, leading to metabolites such as Benzimidazole 2-carboxylic acid and Benzimidazole.[5]

Conclusion

The toxicological profile of this compound indicates a moderate acute toxicity to mammals and a moderate risk to various non-target organisms in the environment. Its primary mechanism of action, the disruption of microtubule assembly, is a well-defined process that leads to cell cycle arrest and apoptosis. While a considerable amount of data exists for its acute toxicity, further research providing detailed quantitative data on chronic, reproductive, and developmental effects in mammals, as well as chronic effects on a broader range of ecotoxicological endpoints, would allow for a more refined and comprehensive environmental risk assessment. The continued study of its biodegradation pathways and the toxicity of its metabolites is also crucial for a complete understanding of its environmental impact.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Effects on earthworms – Reproduction test | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry Protocol for the Detection of Fuberidazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the detection and quantification of the fungicide Fuberidazole using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined below covers sample preparation, instrument parameters, and data analysis, and is intended for researchers in environmental science, agriculture, and drug development.

Introduction

This compound, a benzimidazole-based fungicide, is utilized primarily as a seed treatment to control various fungal diseases in cereals.[1][2] Its mode of action involves disrupting the mitotic spindle and β-tubulin, which prevents the development of the fungal cytoskeleton.[1] Monitoring its presence in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of organic compounds like this compound in complex matrices.[3] This application note presents a comprehensive GC-MS method for its analysis.

Experimental Protocol

This protocol is synthesized from established methodologies for the analysis of this compound and related compounds.

Sample Preparation (Liquid-Liquid Extraction)

For aqueous samples such as water or liquid cultures, a liquid-liquid extraction is a suitable method for isolating this compound.

-

Sample Collection: Collect 500 mL of the aqueous sample in a clean glass container.

-

Fortification (for QC): For quality control, spike a blank sample with a known concentration of this compound standard.

-

pH Adjustment: Adjust the pH of the sample to approximately 7.5 to ensure this compound is in a neutral form for efficient extraction.

-

Solvent Addition: Transfer the sample to a 1 L separatory funnel and add 50 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate completely. The organic layer will contain the extracted this compound.

-

Collection: Drain the lower organic layer into a clean flask.

-

Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of the organic solvent to ensure complete recovery.

-

Drying: Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent like methanol or ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 2 µL |

| Inlet Temperature | 250°C |

| Oven Program | Initial temperature 70°C (hold for 2 min), ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C (hold for 10 min).[1] |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

Data Analysis and Interpretation

Identification of this compound is based on its retention time and the resulting mass spectrum. The mass spectrum should be compared with a reference spectrum from a standard or a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[3]

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

| Parameter | Value | Reference |

| Retention Time (Rt) | ~25.7 min | [1] |

| Molecular Weight | 184.19 g/mol | [2][4] |

| Base Peak (m/z) | 184 | [1][2] |

| Second Highest Peak (m/z) | 155 | [2] |

| Other Significant Ions (m/z) | 156 | [2] |

Note: Limits of Detection (LOD) and Quantitation (LOQ) are method-dependent and should be determined during method validation.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS detection of this compound.

Caption: Experimental workflow for this compound detection by GC-MS.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and sensitive method for the detection and quantification of this compound. Adherence to the specified sample preparation and instrumental parameters is critical for achieving accurate and reproducible results. Method validation, including the determination of LOD, LOQ, linearity, and recovery, should be performed in the specific sample matrix of interest.

References

Application Notes and Protocols for Fuberidazole Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole is a benzimidazole-based fungicide recognized for its systemic action against a variety of fungi, particularly Fusarium species.[1][2][3] Its mechanism of action involves the disruption of microtubule formation through the inhibition of β-tubulin assembly, which in turn halts mitosis and cell division.[1][4] This specific mode of action has made this compound a subject of interest in various in vitro studies, including antifungal assays, cancer research, and investigations into its interactions with other molecules.[5][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in these assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro applications.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is presented below. This data is essential for accurate calculations and handling of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O | [2][8] |

| Molecular Weight | 184.19 g/mol | [2][8] |

| Appearance | Light brown to colorless crystalline powder | [1][2] |

| Solubility in Water (20°C, pH 7) | 71 mg/L | [1][3] |

| Solubility in DMSO | Up to 125 mg/mL (678.65 mM) | [5] |

| Other Solvents | Slightly soluble in Methanol | [3] |

| Stability | Sensitive to light, with a half-life of approximately 15 minutes in solution. Stable to hydrolysis in pure water. | [3] |

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for achieving high solubility.

Materials:

-

This compound powder (MW: 184.19 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or cryovials (e.g., amber colored)

-

Analytical balance

-

Vortex mixer

-

Water bath or heat block (optional, for aiding dissolution)

-

Sonicator (optional, for aiding dissolution)

Procedure:

-

Determine the Required Mass: To prepare a 100 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 100 mM solution:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L × 0.001 L × 184.19 g/mol × 1000 mg/g

-

Mass = 18.42 mg

-

-

Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

-

Dissolution:

-

Add the weighed this compound powder to a sterile, appropriately sized container.

-

Add the desired volume of anhydrous DMSO (e.g., 1 mL for the calculation above).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

-

Aiding Dissolution (if necessary): this compound's solubility in DMSO can be enhanced with gentle heating and sonication.[5][8]

-

Heating: Warm the solution in a water bath or on a heat block at a temperature up to 60°C.[5] Mix intermittently until the solid is completely dissolved.

-

Sonication: Place the tube in a sonicator bath and sonicate until the solution is clear.

-

Note: Always ensure the container is tightly sealed during these steps to prevent contamination or solvent evaporation.

-

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protecting tubes.[5][8]

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[5]

-

Properly label all tubes with the compound name, concentration, solvent, and date of preparation.

-

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

This compound's Mechanism of Action: Inhibition of Microtubule Assembly

Caption: this compound inhibits β-tubulin polymerization.

Application Example: Dilution for In Vitro Assay

For most in vitro assays, the high-concentration stock solution will need to be serially diluted in the appropriate cell culture medium to achieve the desired final working concentrations. This compound has been shown to be effective in the micromolar range (e.g., 10-200 µM) for inhibiting fungal growth.[5]

Example: Preparing a 100 µM working solution from a 100 mM stock:

-

Intermediate Dilution (Optional but Recommended): First, dilute the 100 mM stock 1:100 to create a 1 mM intermediate stock.

-

Take 2 µL of the 100 mM stock solution.

-

Add it to 198 µL of cell culture medium. Mix well.

-

-

Final Dilution: Next, dilute the 1 mM intermediate stock 1:10 to create the 100 µM final working solution.

-

For a final volume of 1 mL in a well, add 100 µL of the 1 mM intermediate stock to 900 µL of cell culture medium.

-

Important Considerations:

-

Solvent Effects: When preparing working solutions, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

-

Light Sensitivity: As this compound is light-sensitive, minimize its exposure to light during preparation and experiments.[3] Use amber tubes and cover plates with foil when possible.

-

Controls: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | C11H8N2O | CID 19756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 3878-19-1 [m.chemicalbook.com]

- 4. Environmental Detoxification of Benzimidazole Fungicide this compound via Microbial Action in Liquid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploring novel fluorine-rich this compound derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Antifungal | TargetMol [targetmol.com]

Application Notes and Protocols for the Quantitative Analysis of Fuberidazole Residues in Soil

Introduction

Fuberidazole is a benzimidazole fungicide used to control a variety of fungal diseases in crops. Its persistence and potential accumulation in soil necessitate sensitive and reliable analytical methods for monitoring its residues. This document provides detailed protocols for the quantitative analysis of this compound residues in soil samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein are based on established analytical techniques, including liquid chromatography and gas chromatography coupled with mass spectrometry.

I. Analytical Methodologies

The quantitative determination of this compound in soil can be achieved through various analytical techniques. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods due to their sensitivity and selectivity.[1][2][3][4] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often utilized for sample preparation.[5]

1. Liquid Chromatography with Fluorescence Detection (LC-FLD)

This method is suitable for the determination of several benzimidazole fungicides, including this compound.

-

Principle: this compound is extracted from the soil matrix, and the extract is analyzed by HPLC. The compound is separated on a C18 column and detected by a fluorescence detector.

-

Advantages: High sensitivity and selectivity for fluorescent compounds like this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is a powerful tool for the identification and quantification of this compound.[1][4]

-

Principle: this compound is extracted from the soil and, after appropriate derivatization if necessary, injected into a gas chromatograph. The compound is separated based on its volatility and then detected by a mass spectrometer, which provides structural information and allows for precise quantification.

-

Advantages: Excellent selectivity and structural confirmation of the analyte.

II. Experimental Protocols

Protocol 1: Sample Preparation and Extraction using a Modified QuEChERS Method

This protocol is adapted from the QuEChERS AOAC method for pesticide residue analysis in soil.[5]

Materials:

-

Soil sample, air-dried and sieved (< 2 mm)

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (NaOAc)

-

Centrifuge tubes (50 mL)

-

Mechanical shaker or vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 15 minutes using a mechanical shaker.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc to the tube.

-

Immediately vortex for 1 minute to prevent the formation of agglomerates.

-

Centrifuge the sample at 4000 rpm for 5 minutes.[5]

-

Collect the supernatant (acetonitrile layer) for analysis.

Protocol 2: Microwave-Assisted Micellar Extraction (MAME)

This method offers a faster and more environmentally friendly alternative to traditional solvent extraction.[2][3]

Materials:

-

Soil sample, air-dried and sieved

-

Polyoxyethylene 10 lauryl ether (POLE) solution (5% v/v in water)

-

Microwave extraction system

-

Centrifuge tubes

Procedure:

-

Weigh 1 g of the soil sample into a microwave extraction vessel.

-

Add 10 mL of the 5% POLE solution.

-

Place the vessel in the microwave extraction system and apply microwave energy (e.g., 600 W for 5 minutes).

-

After extraction, allow the sample to cool.

-

Transfer the contents to a centrifuge tube and centrifuge to separate the solid phase.

-

Collect the supernatant for analysis.

Protocol 3: Analysis by HPLC with Fluorescence Detection

Instrumentation:

-

HPLC system with a fluorescence detector

-

Symmetry C18 column (or equivalent)

Chromatographic Conditions:

-

Mobile Phase: Methanol:Water (50:50, v/v)[3]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation at 305 nm, Emission at 355 nm.

Procedure:

-

Filter the extracted sample supernatant through a 0.45 µm syringe filter.

-

Inject the filtered extract into the HPLC system.

-

Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from this compound standards.

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5 MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1]

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless[1]

-

Oven Temperature Program: Start at 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold for 10 min).[1]

-

Carrier Gas: Helium

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

Procedure:

-

Inject an aliquot of the extracted sample into the GC-MS system.

-

Identify this compound based on its retention time and mass spectrum (characteristic ions).[1]

-

Quantify the concentration using a calibration curve prepared with this compound standards.

III. Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound in soil.

Table 1: Method Validation Parameters for this compound Analysis in Soil

| Parameter | HPLC-FLD | GC-MS | Reference |

| Recovery (%) | 71 - 105 | - | [3] |

| Limit of Detection (LOD) | - | - | |

| Limit of Quantification (LOQ) | - | - | |

| Linear Range (mg/L) | - | - | |

| Correlation Coefficient (r²) | > 0.99 | > 0.98 | [6] |

Table 2: Degradation of this compound in Soil by Different Microbial Strains [1][4]

| Microbial Strain | Degradation (%) after 35 days | Half-life (days) |

| Pseudomonas syringae | 91 | 10.3 |

| Penicillium chrysogenum | 86 | 10.6 |

| Aspergillus niger | 59 | 11.0 |